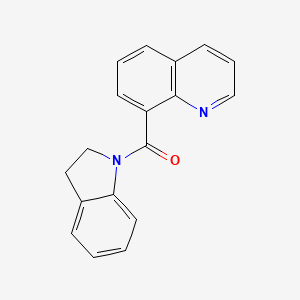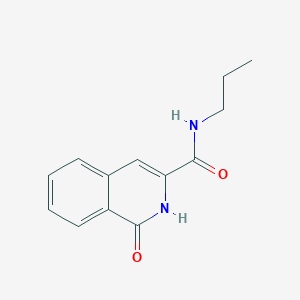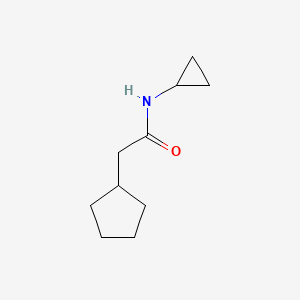
N-(4-methylcyclohexyl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylcyclohexyl)cyclopropanecarboxamide is a chemical compound that belongs to the class of cyclopropane carboxamide derivatives. It is also known as CPP-109 or ibogaine analog. CPP-109 is a synthetic compound that is structurally similar to ibogaine, a naturally occurring psychoactive substance found in the roots of Tabernanthe iboga plant. CPP-109 has been studied extensively for its potential therapeutic applications in the treatment of addiction, depression, and other neuropsychiatric disorders.
Mecanismo De Acción
CPP-109 is a selective inhibitor of the enzyme protein phosphatase 2A (PP2A), which plays a key role in the regulation of neuronal signaling and plasticity. By inhibiting PP2A, CPP-109 enhances the activity of other signaling pathways, such as the Akt/GSK-3β pathway, which is involved in the regulation of mood and behavior. CPP-109 has also been shown to modulate the activity of other neurotransmitter systems, such as the dopamine and glutamate systems, which are involved in addiction and depression.
Biochemical and Physiological Effects:
CPP-109 has been shown to have a range of biochemical and physiological effects in preclinical studies. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. It has also been shown to increase the levels of cAMP response element-binding protein (CREB), a transcription factor that is involved in the regulation of gene expression. These effects are thought to underlie the therapeutic effects of CPP-109 in addiction and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPP-109 has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities and is stable under a range of conditions. It is also selective for PP2A and does not have significant off-target effects. However, CPP-109 has some limitations, such as its relatively low potency and its poor solubility in water, which can make it difficult to administer in some experimental paradigms.
Direcciones Futuras
There are several future directions for research on CPP-109. One area of interest is the development of more potent and selective inhibitors of PP2A, which could have greater therapeutic potential. Another area of interest is the development of new formulations of CPP-109 that are more soluble and easier to administer. Additionally, there is ongoing research on the mechanisms underlying the therapeutic effects of CPP-109, which could lead to the development of new treatments for addiction, depression, and other neuropsychiatric disorders.
Métodos De Síntesis
CPP-109 can be synthesized using various methods, including the reaction of 4-methylcyclohexylamine with cyclopropanecarboxylic acid, followed by N-methylation using formaldehyde and sodium cyanoborohydride. Another method involves the reaction of 4-methylcyclohexylamine with cyclopropanecarboxylic anhydride, followed by N-alkylation using methyl iodide and sodium hydride.
Aplicaciones Científicas De Investigación
CPP-109 has been studied extensively for its potential therapeutic applications in the treatment of addiction, depression, and other neuropsychiatric disorders. In preclinical studies, CPP-109 has been shown to be effective in reducing drug-seeking behavior and relapse in animal models of addiction. It has also been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety.
Propiedades
IUPAC Name |
N-(4-methylcyclohexyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c1-8-2-6-10(7-3-8)12-11(13)9-4-5-9/h8-10H,2-7H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJWUZZSVBSWKAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylcyclohexyl)cyclopropanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7472782.png)
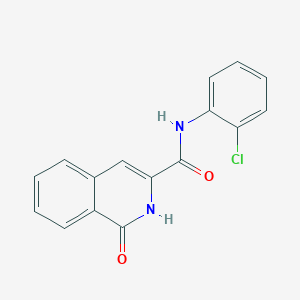
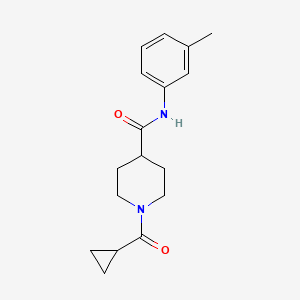
![(3R,7aS)-N-[5-[(2-bromophenyl)methyl]-1,3-thiazol-2-yl]-7a-methyl-5-oxo-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B7472800.png)
